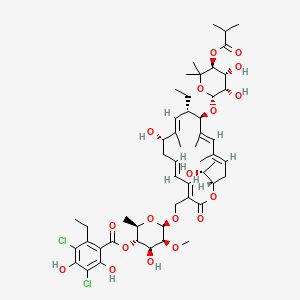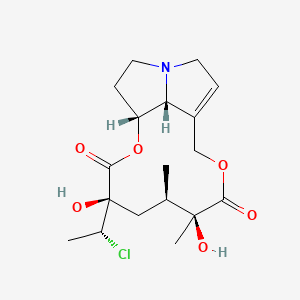
ヤコニン
概要
説明
Jaconine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. It is specifically derived from the genus Jacobaea, such as Jacobaea vulgaris. Jaconine is characterized by its complex molecular structure, which includes a chlorine atom replacing a secondary hydroxy group in its parent compound, jacoline .
科学的研究の応用
Jaconine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its potential toxicological effects and its role in liver toxicity.
Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
作用機序
Target of Action
Jaconine is a pyrrolizine alkaloid
Biochemical Pathways
Pyrrolizidine alkaloids are known to be metabolized in the liver, where they can form toxic metabolites that can cause liver damage
Result of Action
Pyrrolizidine alkaloids, in general, are known to have hepatotoxic effects, potentially leading to liver damage
生化学分析
Biochemical Properties
Jaconine interacts with various biomolecules in biochemical reactions. It is a Bronsted base, capable of accepting a hydron from a donor . It plays a role as a Jacobaea metabolite .
Cellular Effects
It is known that pyrrolizidine alkaloids, the group to which Jaconine belongs, can have significant effects on cells and cellular processes .
Molecular Mechanism
As a pyrrolizidine alkaloid, it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Jaconine is involved in certain metabolic pathways, interacting with various enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of jaconine typically involves the chlorination of jacoline. The process begins with the extraction of jacoline from plant sources, followed by a chlorination reaction where the secondary hydroxy group is replaced by a chlorine atom. This reaction is usually carried out under controlled conditions to ensure the selective substitution of the hydroxy group .
Industrial Production Methods: Industrial production of jaconine involves large-scale extraction of jacoline from plants, followed by its chemical modification. The process includes:
Extraction: Using solvents like methanol to extract jacoline from plant material.
Purification: Employing techniques such as solid-phase extraction to purify the extracted jacoline.
Chlorination: Conducting the chlorination reaction under optimized conditions to produce jaconine.
化学反応の分析
Types of Reactions: Jaconine undergoes various chemical reactions, including:
Oxidation: Jaconine can be oxidized to form jaconine N-oxide.
Reduction: It can be reduced back to its parent compound, jacoline.
Substitution: The chlorine atom in jaconine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide for replacing the chlorine atom.
Major Products:
Oxidation: Jaconine N-oxide.
Reduction: Jacoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Jacoline: The parent compound of jaconine, differing by the presence of a hydroxy group instead of a chlorine atom.
Jacobine: Another pyrrolizidine alkaloid with a similar structure but different functional groups.
Erucifoline: A structurally related pyrrolizidine alkaloid with distinct biological activities.
Uniqueness: Jaconine is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its parent compound, jacoline, and other related alkaloids. This chlorination also influences its biological activity and toxicity, making it a compound of interest in toxicological studies .
特性
IUPAC Name |
4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJPJSVQMEGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963982 | |
| Record name | 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-75-1 | |
| Record name | Jaconine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


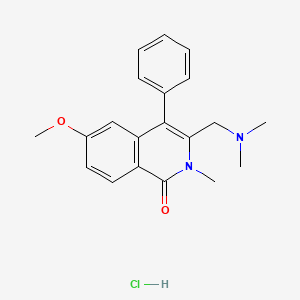
![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)
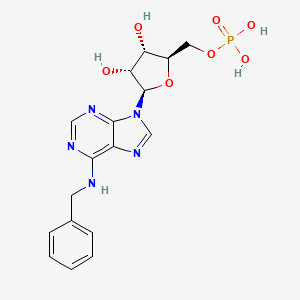
![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)




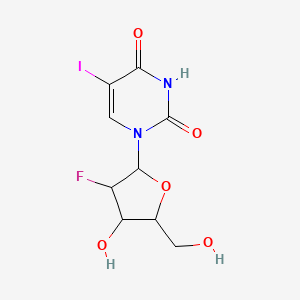


![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)
